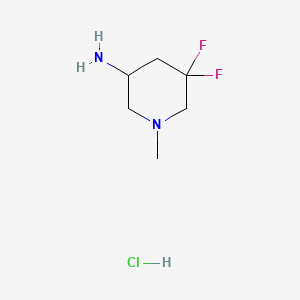
5,5-Difluoro-1-methyl-piperidin-3-amine diHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-1-methyl-piperidin-3-amine diHCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl typically involves the fluorination of a piperidine precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-methyl-piperidin-3-amine diHCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5,5-Difluoro-1-methyl-piperidin-3-amine diHCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-methyl-piperidin-3-amine diHCl
- 5,5-Dichloro-1-methyl-piperidin-3-amine diHCl
- 5,5-Dibromo-1-methyl-piperidin-3-amine diHCl
Uniqueness
The presence of two fluorine atoms in 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substitutions. These properties make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C6H13ClF2N2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
5,5-difluoro-1-methylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-3-5(9)2-6(7,8)4-10;/h5H,2-4,9H2,1H3;1H |
InChI Key |
LHPNDQLYEJEXDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















